![molecular formula C17H21N3O3S B253762 N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a member of the pyrimidine family and has a unique chemical structure that makes it an attractive candidate for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can prevent the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases. Additionally, N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been found to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been found to have relatively low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is in the development of anti-cancer drugs based on the structure of N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. Researchers are also investigating the potential use of N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in the treatment of other diseases, such as inflammatory disorders and neurological disorders. Additionally, researchers are exploring ways to improve the solubility of N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in water, which could make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process involving several chemical reactions. One of the most common methods of synthesizing N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is through the reaction of 4-methoxybenzylamine with 2-mercapto-4-oxo-6-propyl-1H-pyrimidine, followed by the addition of acetic anhydride. The resulting product is then purified to obtain N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in its pure form.
Aplicaciones Científicas De Investigación
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C17H21N3O3S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-13-9-15(21)20-17(19-13)24-11-16(22)18-10-12-5-7-14(23-2)8-6-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,20,21) |
Clave InChI |
XURHTCSWPATNGN-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=CC(=O)N=C(N1)SCC(=O)NCC2=CC=C(C=C2)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CCCC1=CC(=O)N=C(N1)SCC(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



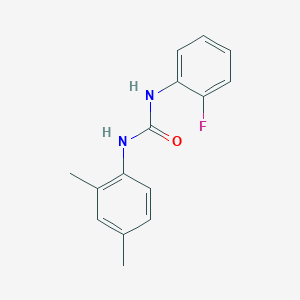
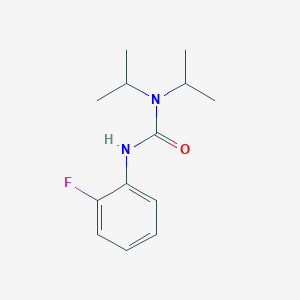
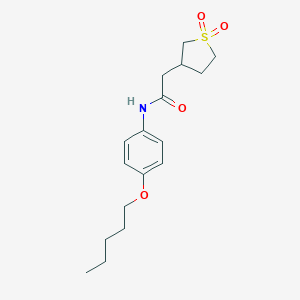
![Diethyl 3-methyl-5-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B253688.png)
![1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253690.png)
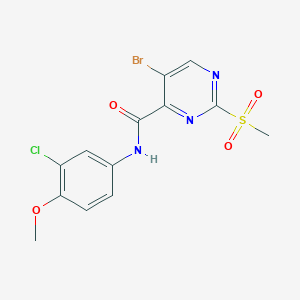
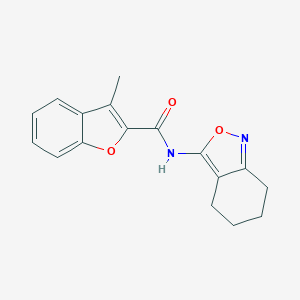
![N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)butanamide](/img/structure/B253697.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253698.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)
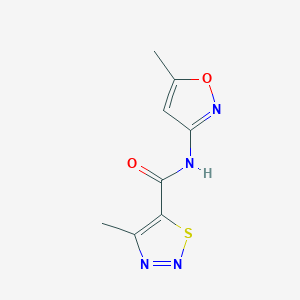
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253703.png)
![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253705.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)